Yanucamide B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Yanucamide B is a natural product found in Schizothrix with data available.

科学研究应用

Biological Activities

1. Cytotoxicity

Yanucamide B exhibits significant cytotoxic activity against various human tumor cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells, suggesting its potential as an anticancer agent. Specifically, research has demonstrated its effectiveness in blocking the programmed cell death protein 1 (PD-1) and its ligand PD-L1 interaction, which plays a crucial role in immune evasion by tumors .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies indicate that this compound possesses activity against certain bacterial strains, which could be leveraged in developing new antibiotics or treatments for infections caused by resistant bacteria .

3. Ecological Role

In marine ecosystems, this compound may serve as a chemical defense mechanism for cyanobacteria against predation. Its presence in the environment can deter fish predators, thus contributing to the survival of cyanobacterial populations . This ecological role underscores the importance of marine natural products in maintaining biodiversity.

Methodologies for Study

1. Isolation Techniques

This compound is typically isolated from marine cyanobacteria through solvent extraction followed by chromatographic techniques. The lipid extracts are subjected to various purification methods to isolate the compound effectively .

2. Mass Spectrometry Imaging

Recent advancements in mass spectrometry imaging techniques have allowed researchers to visualize the spatial distribution of this compound within cyanobacterial filaments. This method not only aids in understanding the localization of the compound but also facilitates the discovery of new natural products .

Case Studies

化学反应分析

Hydrolysis of Ester Bonds

Yanucamide B’s depsipeptide backbone contains labile ester linkages that undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : At pH < 3, ester bonds cleave selectively at the β-hydroxy acid moiety, yielding linear peptide fragments .

-

Basic Hydrolysis : Exposure to NaOH (0.1 M, 25°C) results in complete ester bond cleavage within 2 hours, forming carboxylic acid and alcohol derivatives.

Key Stability Data :

| Condition | Half-Life (25°C) | Major Products |

|---|---|---|

| pH 2.0 | 8 hours | Linear peptide, β-hydroxy acid |

| pH 7.4 | >72 hours | Intact this compound |

| pH 10.0 | 30 minutes | Carboxylic acid derivatives |

Nucleophilic Substitution at Alkyne Moieties

The terminal alkyne group in this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Click Chemistry : Reacts with azides (e.g., benzyl azide) in the presence of CuSO₄/ascorbate, forming 1,4-disubstituted triazoles at the alkyne site .

-

Kinetics : Second-order rate constant k=0.15M−1s−1 at 25°C in THF/H₂O (1:1) .

Oxidation Reactions

The β-hydroxy acid moiety undergoes controlled oxidation:

-

Jones Oxidation : Converts β-hydroxy acid to β-keto acid derivatives (CrO₃/H₂SO₄, acetone, 0°C, 1 hour) .

-

Swern Oxidation : Oxidizes secondary alcohols to ketones without racemization (oxalyl chloride/DMSO, -78°C) .

Synthetic Strategies for Analog Development

Total synthesis studies reveal key reactions for structural modification:

Fragment Coupling

-

Amide Bond Formation : HATU/HOAt-mediated coupling of N-methylated amino acids (e.g., N-Me-Phe) with β-alanine achieves 89% yield .

-

Esterification : EDC/DMAP catalyzes ester bond formation between β-hydroxy acid and peptide fragments (93% yield) .

Macrocyclization

-

Depsipeptide Cyclization : High-dilution (0.001 M) macrocyclization using HATU/DIEA in CH₂Cl₂ achieves 57% yield .

Stability Under Functionalization Conditions

| Reaction Type | Conditions | This compound Stability |

|---|---|---|

| Saponification | 0.1 M NaOH, 25°C, 2 hours | Degrades completely |

| Reductive Amination | NaBH₃CN, pH 5, 4 hours | 85% recovery |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, 60°C, 12 hours | Alkyne moiety intact |

Stereochemical Considerations

During total synthesis, stereoselective methods ensure fidelity to natural configuration:

属性

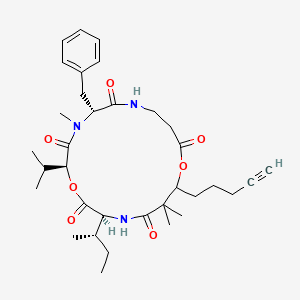

分子式 |

C34H49N3O7 |

|---|---|

分子量 |

611.8 g/mol |

IUPAC 名称 |

(2S,5R,16S)-5-benzyl-16-[(2S)-butan-2-yl]-4,13,13-trimethyl-12-pent-4-ynyl-2-propan-2-yl-1,11-dioxa-4,7,15-triazacycloheptadecane-3,6,10,14,17-pentone |

InChI |

InChI=1S/C34H49N3O7/c1-9-11-13-18-26-34(6,7)33(42)36-28(23(5)10-2)32(41)44-29(22(3)4)31(40)37(8)25(21-24-16-14-12-15-17-24)30(39)35-20-19-27(38)43-26/h1,12,14-17,22-23,25-26,28-29H,10-11,13,18-21H2,2-8H3,(H,35,39)(H,36,42)/t23-,25+,26?,28-,29-/m0/s1 |

InChI 键 |

YGNYZDWBKLMWKA-CMOSHRNSSA-N |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@H](C(=O)N([C@@H](C(=O)NCCC(=O)OC(C(C(=O)N1)(C)C)CCCC#C)CC2=CC=CC=C2)C)C(C)C |

规范 SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)NCCC(=O)OC(C(C(=O)N1)(C)C)CCCC#C)CC2=CC=CC=C2)C)C(C)C |

同义词 |

yanucamide B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。